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Introduction
AD-01 is a 24-amino acid peptide derived from the naturally occurring protein FK506-Binding

Protein Like (FKBPL). It has demonstrated potent anti-angiogenic activity, making it a person of

interest for therapeutic development, particularly in oncology. This technical guide provides a

summary of the publicly available information regarding the preliminary toxicity screening of

AD-01 and its closely related, second-generation peptide, ALM201. ALM201 is a more stable,

23-amino acid peptide that has advanced to clinical trials, and its preclinical safety data is

considered highly relevant to AD-01.

While comprehensive, quantitative toxicity data from IND-enabling studies are not publicly

available, this guide synthesizes the existing information to provide an overview of the safety

profile of this class of therapeutic peptides.

Core Findings from Preclinical and Early Clinical
Studies
Preclinical development of AD-01 and ALM201 has established a favorable safety profile. In

vitro and in vivo studies have indicated that ALM201 does not exhibit direct cytotoxic effects.[1]

Its therapeutic action is believed to be driven by the modulation of the tumor microenvironment

rather than direct cell killing.[1]
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Good Laboratory Practice (GLP) toxicology studies were conducted for ALM201, which

subsequently received clearance for a Phase I clinical trial.[2] This indicates that the preclinical

safety assessment did not reveal any prohibitive toxicity concerns.

The first-in-human Phase I dose-escalation trial of ALM201 in patients with advanced solid

tumors further supports its safety. The trial concluded that ALM201 was well-tolerated at all

tested dose levels.[2][3]

Data Presentation: Summary of Clinical Safety
Observations
Specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal

dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain.

However, the Phase I clinical trial of ALM201 provides valuable insights into its safety in

humans.

Table 1: Summary of Adverse Events in Phase I Clinical Trial of ALM201[2][3]
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Adverse Event
Category

Grade Frequency Notes

Most Common Grade 1-2 -

The majority of

adverse events were

mild to moderate.

Injection-site reactions Grade 1-2 44.4%

Localized reactions at

the site of

subcutaneous

injection.

Fatigue Grade 1-2 16.7%

Vomiting Grade 1-2 11.0%

Headache Grade 1-2 11.0%

Arthralgia Grade 1-2 5.6%

Serious Adverse

Events

Thrombosis Not specified 2 patients

Occurred at 10 mg

and 100 mg dose

levels.

Dose-Limiting

Toxicities

Maximum Tolerated

Dose (MTD)
- Not reached

The highest dose

tested was well-

tolerated.

Experimental Protocols
Detailed protocols for the IND-enabling toxicology studies of AD-01 or ALM201 are not publicly

available. However, a standard preclinical toxicology program for a therapeutic peptide would

typically include the following components to support a First-in-Human (FIH) clinical trial.

General Toxicology:
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Dose Range-Finding Studies: Conducted in at least two species (one rodent, one non-

rodent) to determine the maximum tolerated dose (MTD) and to select dose levels for

repeat-dose toxicity studies.

Repeat-Dose Toxicity Studies: Administration of the test article for a duration relevant to the

proposed clinical use. These studies evaluate for potential target organ toxicity and assess

the reversibility of any findings.

Safety Pharmacology:

A core battery of studies to assess the effects of the drug candidate on vital functions.

Central Nervous System: Evaluation of behavioral, neurological, and motor function.

Cardiovascular System: Assessment of heart rate, blood pressure, and electrocardiogram

(ECG) parameters.

Respiratory System: Measurement of respiratory rate and function.

Genotoxicity:

A battery of in vitro and in vivo assays to assess the potential of the compound to induce

mutations or chromosomal damage. This typically includes:

Ames test (bacterial reverse mutation assay).

In vitro chromosomal aberration assay in mammalian cells.

In vivo micronucleus assay in rodents.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The primary mechanism of action for AD-01 and ALM201 is the inhibition of angiogenesis.

While specific toxicity-related signaling pathways have not been detailed in the available

literature, the therapeutic pathway involves interaction with the CD44 receptor. Below are
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conceptual diagrams representing the general workflow of preclinical toxicity screening and the

known therapeutic signaling pathway of AD-01.
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Caption: General workflow for preclinical toxicity screening of a therapeutic peptide.
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Caption: Therapeutic signaling pathway of the AD-01 peptide.

Conclusion
The available data on the preclinical and early clinical development of the FKBPL-derived

peptides AD-01 and ALM201 suggest a favorable safety profile with no significant cytotoxic

effects. The adverse events observed in the Phase I clinical trial of ALM201 were

predominantly mild and manageable. While detailed quantitative data and experimental

protocols from the IND-enabling toxicology studies are not publicly accessible, the progression

of ALM201 to clinical trials indicates that a comprehensive safety assessment was completed

and deemed acceptable by regulatory authorities. Further insights into the specific toxicology

profile would require access to proprietary study reports or regulatory submission documents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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